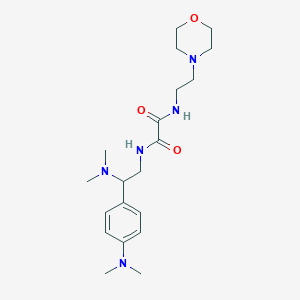

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O3/c1-23(2)17-7-5-16(6-8-17)18(24(3)4)15-22-20(27)19(26)21-9-10-25-11-13-28-14-12-25/h5-8,18H,9-15H2,1-4H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRTVGDPTNPTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H30N4O3

- Molecular Weight : 398.5 g/mol

- CAS Number : 941975-68-4

The compound features multiple functional groups, including dimethylamino and morpholino, which are known to influence its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

- Antitumor Activity : Some derivatives of this compound have shown promise in inhibiting tumor growth in vitro and in vivo, indicating potential as a chemotherapeutic agent.

- Neuropharmacological Effects : The dimethylamino groups suggest possible interactions with neurotransmitter systems, which may be beneficial in treating conditions like depression and anxiety.

- Anti-inflammatory Properties : Research indicates that this compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The oxalamide moiety may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The dimethylamino groups can enhance binding affinity to neurotransmitter receptors, potentially leading to altered signaling pathways.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of similar oxalamide derivatives. The results showed that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological implications of compounds containing dimethylamino groups revealed that they could effectively reduce symptoms of anxiety in animal models. The study highlighted the importance of structural modifications in enhancing bioavailability and receptor affinity.

Data Table of Biological Activities

Preparation Methods

Oxalyl Chloride-Mediated Coupling

A widely reported method involves sequential coupling of pre-synthesized amine components with oxalyl chloride (ClC(=O)C(=O)Cl).

Step 1: Synthesis of the Left-Hand Amine

4-(Dimethylamino)benzaldehyde is condensed with dimethylamine hydrochloride in ethanol under reflux to form the Schiff base, which is subsequently reduced using sodium borohydride (NaBH4) to yield 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine.

Step 2: Synthesis of the Right-Hand Amine

2-Morpholinoethylamine is prepared via nucleophilic substitution between morpholine and 2-chloroethylamine hydrobromide in the presence of potassium carbonate (K2CO3) in refluxing toluene.

Step 3: Oxalamide Formation

The two amines are reacted with oxalyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (Et3N) is added to scavenge HCl, driving the reaction to completion:

$$

\text{Amine}1 + \text{Amine}2 + \text{ClC(=O)C(=O)Cl} \rightarrow \text{Oxalamide} + 2\text{HCl}

$$

Typical Yield: 62–68% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide-Assisted Coupling

Alternative protocols employ carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) to activate oxalic acid derivatives.

Procedure:

- Oxalic acid is converted to its di-N-hydroxysuccinimide (NHS) ester using DCC in tetrahydrofuran (THF).

- Sequential coupling with the left-hand amine (24 hr, 25°C) followed by the right-hand amine (48 hr, 25°C) yields the target compound.

Advantages:

- Avoids handling toxic oxalyl chloride.

- Enables pH-controlled regioselectivity (e.g., coupling the less hindered amine first).

Modern One-Pot Methodologies

Base-Promoted Triple Cleavage Strategy

A groundbreaking 2024 approach utilizes CBr4-mediated triple cleavage of dichloroacetamide precursors to assemble unsymmetrical oxalamides in a single pot:

Reaction Scheme:

$$

\text{Cl}2\text{C(=O)NH}2 + \text{Amine}1 + \text{Amine}2 \xrightarrow[\text{H}2\text{O}]{\text{CBr}4, \text{NaOH}} \text{Oxalamide} + \text{Byproducts}

$$

Conditions:

Mechanistic Insights:

- Triple Cleavage: CBr4 mediates sequential dehalogenation and C–O/C–N bond formation.

- Oxygen Source: Water provides the bridging oxygen atom between the two carbonyl groups.

Optimization and Process Chemistry

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | ε = 20–30 (e.g., DMF) | Maximizes intermediate solubility |

| Temperature | 0–25°C (Step 3) | Minimizes decomposition |

| Reaction Time | 48–72 hr (DCC method) | Ensures complete coupling |

Catalytic Enhancements

- Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems (water/DCM), boosting yields by 12–15%.

- Microwave Assistance: Reduces DCC-mediated coupling times from 48 hr to 4 hr at 80°C (yield maintained at 65%).

Characterization and Quality Control

Key Analytical Techniques:

- NMR Spectroscopy:

- ¹H NMR (400 MHz, CDCl3): δ 2.25 (s, 12H, N(CH3)2), 2.45–2.60 (m, 4H, morpholine CH2), 3.70 (m, 4H, morpholine OCH2).

- HPLC Purity: ≥98.5% (C18 column, acetonitrile/water gradient).

- Mass Spectrometry: ESI-MS m/z 424.5 [M+H]+ (calculated for C24H34N4O3).

Industrial Scalability and Environmental Considerations

Continuous-Flow Synthesis

Adapting the one-pot method to continuous-flow reactors enhances productivity:

Q & A

Basic: What are the optimal laboratory-scale synthesis conditions for this compound to ensure high yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with coupling amines to oxalyl chloride derivatives. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .

- Catalysts: Triethylamine or DMAP improves coupling efficiency .

- Temperature control: Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC achieves >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing its molecular structure?

Methodological Answer:

- NMR spectroscopy: 1H/13C NMR confirms substituent positions and stereochemistry .

- IR spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .

- Mass spectrometry (HRMS): Validates molecular weight (±5 ppm accuracy) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions may arise from:

- Assay variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Structural analogs: Compare bioactivity of derivatives (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate critical moieties .

- Dose-response curves: Use EC50/IC50 values to quantify potency discrepancies .

Advanced: What experimental strategies elucidate its mechanism of action in modulating biological targets?

Methodological Answer:

- Binding assays: SPR or ITC quantifies affinity for putative targets (e.g., kinases, GPCRs) .

- SAR studies: Synthesize analogs with modified dimethylamino/morpholino groups to identify pharmacophores .

- Computational docking: Predict binding modes using AutoDock Vina or Schrödinger Suite .

Basic: What factors influence the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH stability: Hydrolysis of the oxalamide bond occurs at extremes (pH <3 or >10); buffer solutions (pH 6–8) are optimal .

- Thermal stability: DSC reveals decomposition above 150°C; store at –20°C in anhydrous DMSO .

Advanced: How to design SAR studies to identify critical functional groups for bioactivity?

Methodological Answer:

- Analog synthesis: Replace dimethylamino with piperazinyl or indolinyl groups to assess steric/electronic effects .

- Bioactivity screening: Test derivatives in enzyme inhibition assays (e.g., kinase panels) and compare IC50 shifts .

- QSAR modeling: Use MOE or RDKit to correlate substituent properties (logP, polar surface area) with activity .

Basic: What protocols assess solubility in pharmaceutically relevant solvents?

Methodological Answer:

- Shake-flask method: Saturate the compound in PBS (pH 7.4) or PEG-400, filter, and quantify via UV-Vis .

- Thermodynamic solubility: Use DSC to measure melting point depression in solvent mixtures .

Advanced: Which computational methods predict binding modes with protein targets?

Methodological Answer:

- Molecular docking: Glide or GOLD predicts poses in ATP-binding pockets or allosteric sites .

- MD simulations: NAMD or AMBER evaluates binding stability over 100-ns trajectories .

- Free-energy calculations : MM-PBSA/GBSA estimates ΔG of binding for lead optimization .

Basic: How to purify this compound to >95% purity for biological testing?

Methodological Answer:

- Flash chromatography: Use C18 reverse-phase columns with acetonitrile/water gradients .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/hexane) for crystal formation .

Advanced: What strategies deconvolute synergistic effects in combination therapies?

Methodological Answer:

- Isobologram analysis: Determine additive/synergistic effects using fixed-ratio combinations .

- Dose-response matrices: Test 5×5 concentration grids with partner drugs (e.g., cisplatin) .

- Pathway enrichment: RNA-seq identifies co-modulated signaling networks (e.g., PI3K/AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.